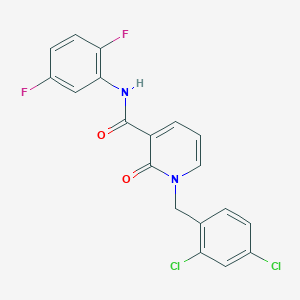

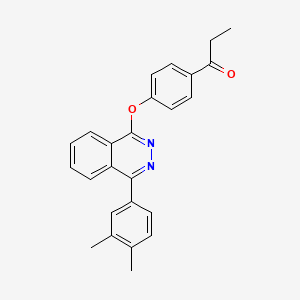

![molecular formula C18H16N4O3S B3016027 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170287-25-8](/img/structure/B3016027.png)

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[d]thiazol-2-yl group, a tetrahydrocyclopenta[c]pyrazol-3-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group. Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of a variety of fused heterocyclic compounds . The tetrahydrocyclopenta[c]pyrazol-3-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group are less common and may contribute unique properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group would contribute a six-membered ring with a sulfur and nitrogen atom . The tetrahydrocyclopenta[c]pyrazol-3-yl group would contribute a five-membered ring, and the 5,6-dihydro-1,4-dioxine-2-carboxamide group would contribute a six-membered ring with two oxygen atoms.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group is known to be highly reactive and is often used as a reactant or reaction intermediate . The other groups in the compound may also participate in various chemical reactions.Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

In a study by Jyothi et al., novel derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated remarkable COX-1 inhibition (IC~50~ values of 11.34 µM and 11.21 µM). Additionally, these same compounds exhibited excellent COX-2 selectivity indices (SI) of 103.09 and 101.90, respectively. Furthermore, they showed significant inhibition of albumin denaturation. Molecular docking studies supported the ligand-receptor interactions, providing insights into their binding mechanisms.

Antimicrobial Activity

Thiazole derivatives have garnered attention for their antimicrobial properties. While not directly related to our compound, it’s worth noting that 2,4-disubstituted thiazoles have shown potent inhibitory activity against microbial strains . Further research could explore the specific antimicrobial potential of our compound.

Anti-Parkinsonian Agents

In a structure-based design study, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were synthesized as potential anti-Parkinsonian agents. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . Investigating the neuroprotective effects of our compound could be an exciting avenue.

Antitumor and Cytotoxic Activity

While not directly studied for our compound, other thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects on prostate cancer cells . Exploring similar effects for our compound could be intriguing.

Morphological Studies

One-pot three-component reactions using nonocatalyst-Fe~3~O~4~@MCM-41-SO~3~H@[HMIm][HSO~4~] led to the synthesis of related compounds, 7a-i and 8a-i. These compounds could be further investigated for their morphological effects .

Direcciones Futuras

Future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a benzo[d]thiazol-2-yl group . Additionally, studies could investigate its physical and chemical properties, and how these properties could be manipulated for various applications.

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their targets, leading to downstream effects such as apoptosis, inflammation, and other cellular responses .

Pharmacokinetics

Thiazole derivatives have been found to have favorable pharmacokinetic profiles .

Result of Action

Thiazole derivatives have been found to have various effects at the molecular and cellular level, such as inducing apoptosis, inhibiting inflammation, and other cellular responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-17(14-10-24-8-9-25-14)20-16-11-4-3-6-12(11)21-22(16)18-19-13-5-1-2-7-15(13)26-18/h1-2,5,7,10H,3-4,6,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRRSOUHFGYJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)

![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)